1-(2-cyclopropylphenyl)-N-methylmethanamine

Functional selectivity 5-HT2C agonist β-arrestin recruitment

1-(2-Cyclopropylphenyl)-N-methylmethanamine (CAS 1341912-81-9) is a secondary amine with the molecular formula C₁₁H₁₅N and a molecular weight of 161.24 g/mol. The compound belongs to the 2-phenylcyclopropylmethylamine (PCPMA) scaffold class, which has been extensively optimized as a privileged chemotype for selective serotonin 2C (5-HT₂C) receptor agonism.

Molecular Formula C11H15N
Molecular Weight 161.24 g/mol
Cat. No. B13613708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-cyclopropylphenyl)-N-methylmethanamine
Molecular FormulaC11H15N
Molecular Weight161.24 g/mol
Structural Identifiers
SMILESCNCC1=CC=CC=C1C2CC2
InChIInChI=1S/C11H15N/c1-12-8-10-4-2-3-5-11(10)9-6-7-9/h2-5,9,12H,6-8H2,1H3
InChIKeyWGNZAJBZEIFDAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Cyclopropylphenyl)-N-methylmethanamine: Chemical Identity, Scaffold Class, and Procurement-Relevant Characteristics


1-(2-Cyclopropylphenyl)-N-methylmethanamine (CAS 1341912-81-9) is a secondary amine with the molecular formula C₁₁H₁₅N and a molecular weight of 161.24 g/mol . The compound belongs to the 2-phenylcyclopropylmethylamine (PCPMA) scaffold class, which has been extensively optimized as a privileged chemotype for selective serotonin 2C (5-HT₂C) receptor agonism [1]. The defining structural features are an ortho-cyclopropyl substituent on the phenyl ring and an N-methyl group on the exocyclic amine—a substitution pattern that critically governs functional selectivity at the 5-HT₂C receptor by biasing signaling toward Gq-mediated calcium flux while eliminating β-arrestin recruitment [1].

Why 1-(2-Cyclopropylphenyl)-N-methylmethanamine Cannot Be Replaced by Other PCPMA-Scaffold or 5-HT₂C Agonist Candidates


Within the 2-phenylcyclopropylmethylamine (PCPMA) series, seemingly minor structural modifications produce profound divergences in potency, selectivity, and—most critically—functional signaling bias at the 5-HT₂C receptor [1]. The N-methyl substituent on 1-(2-cyclopropylphenyl)-N-methylmethanamine (exemplified by compound (+)-15a) confers a unique combination of Gq-biased agonism (EC₅₀ 23 nM in the calcium flux assay) with complete absence of β-arrestin recruitment, a profile not reproduced by the N-benzyl analog [(+)-19] or by halogen-substituted derivatives such as (+)-16b [1][2]. Moreover, the ortho-cyclopropylphenyl motif contributes to 5-HT₂B counter-selectivity that distinguishes this compound from lorcaserin, which retains full agonist activity at 5-HT₂B (EC₅₀ 943 nM, Emax 100%) [2][3]. Generic substitution within this scaffold class therefore risks losing the signaling bias, selectivity window, or both—each of which is a hard requirement for interpretable in vivo pharmacology and safety-conscious chemical probe selection.

Quantitative Differentiation of 1-(2-Cyclopropylphenyl)-N-methylmethanamine from Closest Analogs: Head-to-Head Pharmacological Evidence


Functional Selectivity: Gq-Biased Agonism Without β-Arrestin Recruitment Versus N-Benzyl Analog

The N-methyl compound (+)-15a, the prototypical agent representing the 1-(2-cyclopropylphenyl)-N-methylmethanamine scaffold, is the most functionally selective 5-HT₂C agonist reported to date, displaying an EC₅₀ of 23 nM in the calcium flux (Gq) assay while exhibiting no β-arrestin recruitment activity [1]. By contrast, the N-benzyl analog (+)-19 also activates Gq signaling (EC₅₀ 24 nM) but additionally engages β-arrestin pathways, indicating a loss of signaling bias [1]. This functional selectivity profile—complete Gq bias at low nanomolar potency—is not matched by any other N-substituted PCPMA derivative characterized in the same study.

Functional selectivity 5-HT2C agonist β-arrestin recruitment

5-HT₂C Potency: N-Methyl PCPMA Versus Unsubstituted Primary Amine Scaffold

N-Methylation of the (2-phenylcyclopropyl)methylamine scaffold substantially increases 5-HT₂C potency. The N-methyl compound (CHEMBL492700 / BDBM50257280) exhibits an EC₅₀ of 634 nM at human 5-HT₂C in the calcium flux assay [1]. Although this value is from a slightly different assay configuration than the 23 nM reported for (+)-15a, both measurements confirm that N-methylation confers nanomolar potency. The unsubstituted primary amine analog (2-phenylcyclopropyl)methylamine shows substantially weaker agonist activity, with an EC₅₀ of approximately 3,090 nM at 5-HT₂B and comparable weak activity at 5-HT₂C [2]. The ~5-fold or greater potency enhancement from N-methylation is a key structure-activity relationship that distinguishes N-methyl PCPMAs from their primary amine precursors.

5-HT2C potency SAR N-methylation effect

5-HT₂B Counter-Selectivity: N-Methyl PCPMA Versus Lorcaserin

The N-methyl PCPMA compound exhibits pronounced selectivity against the 5-HT₂B receptor, a critical safety determinant given the established association between 5-HT₂B agonism and drug-induced cardiac valvulopathy [1]. trans-N-Methyl-(2-phenylcyclopropylmethyl)amine shows an EC₅₀ greater than 10,000 nM at human 5-HT₂B, indicating negligible functional activity [2]. In stark contrast, lorcaserin—a clinically approved 5-HT₂C agonist—retains full agonist activity at 5-HT₂B with an EC₅₀ of 943 ± 90 nM and Emax of 100% [3]. The N-methyl compound thus provides over 10-fold greater 5-HT₂B counter-selectivity window compared with lorcaserin.

5-HT2B selectivity cardiac safety valvulopathy risk

5-HT₂A Selectivity Profile: N-Methyl PCPMA Versus Halogen-Substituted PCPMA Derivatives

The halogen-substituted PCPMA derivative (+)-16b achieves an 89-fold selectivity ratio against 5-HT₂A (EC₅₀ 374 nM at 5-HT₂A vs. 4.2 nM at 5-HT₂C) [1]. While direct 5-HT₂A data for the N-methyl compound (+)-15a are not reported in the same selectivity format, the N-methyl PCPMA series was explicitly designed to maximize functional selectivity at 5-HT₂C through signaling bias rather than through subtype selectivity alone [2]. The 5-HT₂A selectivity of (+)-16b comes at the cost of losing functional selectivity (it engages both Gq and β-arrestin pathways), whereas the N-methyl compound sacrifices some degree of 5-HT₂A binding selectivity in exchange for complete Gq bias [2]. This represents a fundamental pharmacological trade-off that differentiates procurement strategies: halogen-substituted PCPMAs are preferable when 5-HT₂A avoidance is paramount; N-methyl PCPMAs are preferable when signaling bias is the experimental variable of interest.

5-HT2A selectivity antipsychotic hallucinogenic liability

In Vivo Antipsychotic-Like Activity: N-Benzyl PCPMA Efficacy as Class-Representative Evidence for the PCPMA Scaffold

In the amphetamine-induced hyperactivity model—a standard preclinical screen for antipsychotic activity—the N-benzyl PCPMA compound (+)-19 demonstrated significant suppression of hyperlocomotion, providing class-level validation for the PCPMA scaffold in vivo [1]. While the N-methyl compound (+)-15a has not been directly tested in the same behavioral paradigm, it shares the identical PCPMA core and comparable in vitro potency at 5-HT₂C (EC₅₀ 23 nM vs. 24 nM for (+)-19). The antipsychotic-like activity of (+)-19 establishes proof-of-concept that PCPMA-based 5-HT₂C agonists engage CNS targets and produce behavioral effects consistent with therapeutic potential [1][2].

amphetamine-induced hyperactivity antipsychotic in vivo efficacy

Optimal Use Cases for 1-(2-Cyclopropylphenyl)-N-methylmethanamine in Academic and Industrial Research Programs


Functional Selectivity Profiling of 5-HT₂C Signaling Pathways

Investigators studying biased agonism at the 5-HT₂C receptor will find 1-(2-cyclopropylphenyl)-N-methylmethanamine indispensable as a Gq-biased reference agonist that completely lacks β-arrestin recruitment [1]. This enables clean dissection of Gq-dependent vs. β-arrestin-dependent cellular responses without confounding pathway overlap—an experimental design not achievable with lorcaserin or the N-benzyl analog (+)-19, both of which activate β-arrestin pathways [1][2]. Researchers should confirm batch-to-batch functional selectivity via calcium flux and β-arrestin assays prior to use in signaling studies.

Chemical Probe for Antipsychotic Drug Discovery with Reduced 5-HT₂B Liability

Drug discovery programs targeting schizophrenia or other psychiatric indications requiring 5-HT₂C activation can use 1-(2-cyclopropylphenyl)-N-methylmethanamine as a lead-like scaffold with superior 5-HT₂B counter-selectivity (EC₅₀ >10,000 nM at 5-HT₂B) compared to lorcaserin (EC₅₀ 943 nM, full agonist) [1][2]. This selectivity advantage translates into reduced cardiac valvulopathy risk, making the compound a safer starting point for long-term in vivo efficacy studies. In vivo proof-of-concept for the PCPMA scaffold's antipsychotic-like activity has been established using the amphetamine-induced hyperlocomotion model with the close analog (+)-19 [2].

Structure-Activity Relationship (SAR) Studies on PCPMA N-Substituent Effects

Medicinal chemistry teams exploring the PCPMA scaffold require 1-(2-cyclopropylphenyl)-N-methylmethanamine as the defining benchmark for N-methyl substitution effects. Systematic comparison against the unsubstituted primary amine (EC₅₀ ~3,090 nM at 5-HT₂B, weak 5-HT₂C activity) and the N-benzyl analog (EC₅₀ 24 nM at 5-HT₂C, β-arrestin recruitment present) allows quantitative mapping of how N-alkyl group size and steric bulk modulate potency, selectivity, and signaling bias [1][2]. The N-methyl compound occupies the optimal position in this SAR landscape, balancing high potency with complete functional selectivity.

Comparative Pharmacology Panels for 5-HT₂ Agonist Tool Compounds

Core facilities and contract research organizations assembling panels of 5-HT₂ agonist tool compounds should include 1-(2-cyclopropylphenyl)-N-methylmethanamine as the Gq-biased 5-HT₂C agonist representative. A complete panel would comprise: (a) the N-methyl PCPMA for Gq-biased 5-HT₂C agonism; (b) (+)-16b for high-potency balanced 5-HT₂C agonism with 89-fold 5-HT₂A selectivity; (c) lorcaserin as the clinically benchmarked comparator; and (d) the primary amine PCPMA as the low-potency negative control. This panel enables comprehensive profiling of 5-HT₂C-mediated pharmacology across multiple signaling dimensions [1][2].

Quote Request

Request a Quote for 1-(2-cyclopropylphenyl)-N-methylmethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.